REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[OH:8].C(=O)([O-])[O-].[Li+].[Li+].Br[CH2:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1[F:27]>CN(C)C=O>[OH:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[O:8][CH2:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1[F:27] |f:1.2.3|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C=CC1O)C(C)=O
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Li+].[Li+]
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Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C=CC=C1F)F
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred at room temperature for 2 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture is then filtered through celite
|
Type
|
CONCENTRATION
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Details
|
the filtrate is concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The residue is diluted with H2O(200 mL)
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Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
The collected solid is recrystallized from ethanol
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1OCC1=C(C=CC=C1F)F)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |